molecular formula C8H12ClN3 B7935340 N-Butyl-5-chloropyrimidin-2-amine

N-Butyl-5-chloropyrimidin-2-amine

Cat. No.: B7935340
M. Wt: 185.65 g/mol
InChI Key: HHNPCVFXDOZLFI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Beyond

The pyrimidine ring system is a privileged scaffold in drug discovery and organic synthesis. bohrium.comresearchgate.net Its prevalence in nature is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.govbohrium.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives.

The pyrimidine structure offers a unique combination of features that make it attractive for medicinal chemists. Its aromatic nature provides stability, while the two nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. researchgate.net The pyrimidine ring is also amenable to a wide range of chemical modifications, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile. bohrium.comrsc.org

The versatility of the pyrimidine scaffold is demonstrated by its presence in a diverse array of approved drugs with activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. ijpsjournal.comnih.govmdpi.com For instance, the anticancer drugs imatinib, palbociclib, and ribociclib (B560063) all feature a 2-aminopyrimidine (B69317) core. nih.gov This broad spectrum of biological activity underscores the enduring importance of pyrimidine derivatives in the development of new therapeutic agents. mdpi.com

Historical and Current Perspectives on 2-Aminopyrimidine Derivatives Research

Research into 2-aminopyrimidine derivatives has a rich history and continues to be an active area of investigation. ijpsjournal.comnih.gov These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems and are themselves a source of diverse biological activities. ijpsjournal.comnih.gov

Historically, the synthesis of 2-aminopyrimidine derivatives often involved classical condensation reactions. Modern synthetic methodologies, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have significantly expanded the accessible chemical space and improved the efficiency of their preparation.

Current research on 2-aminopyrimidine derivatives is multifaceted. A significant focus lies in their application as kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways and are particularly important in oncology. acs.orgresearchgate.net The 2-aminopyrimidine moiety is a well-established hinge-binding motif, effectively interacting with the ATP-binding site of many kinases. researchgate.net

Furthermore, studies continue to explore the potential of 2-aminopyrimidine derivatives as antimicrobial, anti-inflammatory, and neuroprotective agents. ijpsjournal.comnih.gov Researchers are actively designing and synthesizing novel analogs with improved potency, selectivity, and drug-like properties. For example, the introduction of various substituents on the pyrimidine ring and the amino group allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of more effective and targeted therapies. nih.govacs.org

Rationale for Focused Investigation on N-Butyl-5-chloropyrimidin-2-amine

A focused investigation into this compound is warranted due to the specific combination of its structural features. The n-butyl group introduces lipophilicity, which can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. ontosight.ai The chloro substituent at the 5-position is an interesting feature. Halogen atoms, like chlorine, can modulate the electronic properties of the pyrimidine ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.gov

The 2-aminopyrimidine core, as previously discussed, is a well-established pharmacophore. The specific combination of these three components—the n-butyl group, the 5-chloro substituent, and the 2-aminopyrimidine scaffold—creates a unique chemical entity with the potential for distinct biological activities. Understanding the synthesis, properties, and potential applications of this specific molecule can contribute to the broader knowledge base of heterocyclic chemistry and may provide a valuable building block for the development of new chemical probes or therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-5-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPCVFXDOZLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of N Butyl 5 Chloropyrimidin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netcore.ac.uknih.govelsevierpure.comnist.govsigmaaldrich.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-Butyl-5-chloropyrimidin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework can be assembled.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of each unique proton, carbon, and nitrogen atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the butyl group and the pyrimidine (B1678525) ring. The terminal methyl protons (CH₃) of the butyl chain typically appear as a triplet at the most upfield region. The two methylene (B1212753) groups (CH₂) adjacent to the methyl and the nitrogen atom, respectively, will present as multiplets, with their chemical shifts influenced by their proximity to the electronegative nitrogen atom. The protons on the pyrimidine ring will appear in the aromatic region, with their specific shifts determined by the electronic effects of the chlorine and amino substituents. The N-H proton of the secondary amine will exhibit a broad signal, and its chemical shift can be variable depending on factors like solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The four distinct carbons of the butyl group will appear in the aliphatic region of the spectrum. The carbon atoms of the pyrimidine ring will resonate at lower field, in the aromatic region, with the carbon atom bonded to the chlorine atom being significantly deshielded. The chemical shifts of the pyrimidine carbons provide critical information for confirming the substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the nitrogen atoms. The spectrum would show distinct signals for the two nitrogen atoms in the pyrimidine ring and the exocyclic amino nitrogen, with their chemical shifts reflecting their different hybridization states and bonding environments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2 - ~162
Pyrimidine C4 ~8.2 (s) ~158
Pyrimidine C5 - ~115
Pyrimidine C6 ~8.2 (s) ~158
N-H Variable (broad) -
N-CH₂ ~3.4 (t) ~42
CH₂-CH₂ ~1.6 (m) ~31
CH₂-CH₃ ~1.4 (m) ~20

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms and providing through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butyl chain, confirming their sequence. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each signal in the 2D map connects a specific proton to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure. For instance, it would show a correlation between the N-H proton and the C2 and C6 carbons of the pyrimidine ring, and between the N-CH₂ protons and the C2 carbon, confirming the attachment of the butylamino group to the C2 position. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can help to determine the preferred conformation of the butyl chain relative to the pyrimidine ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysiselsevierpure.comorgchemboulder.comnih.govelsevierpure.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration for the secondary amine in the range of 3350-3310 cm⁻¹. orgchemboulder.com C-H stretching vibrations from the butyl group would be observed around 2850-2960 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would also be present at lower wavenumbers. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. This technique is particularly useful for observing the C-Cl bond and other vibrations that may be weak in the IR spectrum. elsevierpure.comelsevierpure.com

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3350 - 3310
C-H (aliphatic) Stretch 2850 - 2960
C=C, C=N (aromatic) Stretch 1400 - 1600
C-N Stretch 1250 - 1335

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysisresearchgate.netthermofisher.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum offers structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways would likely involve the loss of the butyl group or the chlorine atom.

X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactionsnih.govresearchgate.netnih.govosti.gov

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent. researchgate.net The quality of the resulting crystals is then assessed using techniques like optical microscopy and a preliminary X-ray diffraction screening to ensure they are suitable for detailed structural analysis. osti.gov

Molecular Conformation and Torsion Angle Analysis

A detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be provided at this time. Such an analysis is contingent upon the availability of single-crystal X-ray diffraction data or advanced computational chemistry studies (e.g., Density Functional Theory calculations), which would define the precise three-dimensional arrangement of the atoms and the rotational angles around the chemical bonds. Without these data, any discussion on the conformation of the butyl chain relative to the chloropyrimidine ring would be purely speculative.

Chemical Reactivity and Mechanistic Studies of N Butyl 5 Chloropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms withdraws electron density from the carbon atoms, facilitating the attack of nucleophiles. The positions most susceptible to attack are C-2, C-4, and C-6. In the case of N-Butyl-5-chloropyrimidin-2-amine, the chlorine atom at the C-5 position also presents a potential site for substitution.

The chlorine atom at the C-5 position of the pyrimidine ring is generally less reactive towards nucleophilic displacement compared to halogens at the C-2, C-4, or C-6 positions. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-5 cannot be delocalized onto the ring nitrogen atoms as effectively as when the attack occurs at the other positions. However, under forcing conditions or with highly reactive nucleophiles, substitution at the C-5 position can be achieved. Studies on related 5-halopyrimidines have shown that these reactions often require more drastic conditions compared to their 2- or 4-halo counterparts. researchgate.net For instance, the aminolysis of 5-bromo-2-halogenopyrimidines has been reported, indicating that substitution at the 5-position is feasible, albeit with potentially lower yields or requiring more forcing conditions. sapub.org

In this compound, a primary competition for nucleophilic attack exists between the C-5 position bearing the chloro group and the C-2 position, which is inherently electron-deficient due to the adjacent nitrogen atoms. While the C-2 position does not have a leaving group, it can potentially undergo addition-elimination type reactions under specific conditions. However, the more common pathway for substitution involves the displacement of the halogen at C-5.

In related systems, such as 2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5, nucleophilic attack preferentially occurs at the C-4 position. nih.gov This highlights the activating effect of the pyrimidine nitrogens on the even-numbered positions. While direct comparative studies on this compound are scarce, it is reasonable to infer that the C-2 position is significantly more electrophilic than the C-5 position. However, the lack of a suitable leaving group at C-2 makes direct SNAr at this position unlikely under standard conditions.

The N-butyl amine group at the C-2 position plays a crucial role in modulating the reactivity of the pyrimidine ring. As an electron-donating group, it increases the electron density of the ring, thereby deactivating it towards nucleophilic attack to some extent. This deactivating effect would be most pronounced at the C-4 and C-6 positions.

Conversely, the steric bulk of the n-butyl group can also influence the regioselectivity of the reaction. While not as bulky as a tert-butyl group, the n-butyl substituent can still sterically hinder the approach of nucleophiles to the adjacent C-2 position, although this effect is generally less significant than electronic effects in determining the course of SNAr reactions.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. The ring nitrogen atoms strongly deactivate the carbon atoms towards attack by electrophiles. However, the presence of the activating amino group at the C-2 position can facilitate electrophilic attack, particularly at the C-5 position.

For 2-aminopyrimidines, electrophilic substitution reactions such as halogenation are known to occur at the C-5 position. google.com For instance, the halogenation of 2-aminopyrimidine (B69317) in an aqueous solution can yield the corresponding 2-amino-5-halogenopyrimidine. google.com Similarly, nitration of 2-aminopyridine, a related heterocyclic amine, primarily yields the 5-nitro derivative, suggesting that the C-5 position is the most activated site for electrophilic attack in this compound as well. sapub.org However, the pre-existing chloro group at the C-5 position in the title compound would likely prevent further electrophilic substitution at this site under typical conditions.

Derivatization of the N-Butyl Amine Side Chain

The exocyclic N-butyl amine group provides a reactive handle for further functionalization of the molecule through reactions such as alkylation and acylation.

The nitrogen atom of the N-butyl amine group is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov Similarly, N-acylation can be carried out using acylating agents like acyl chlorides or anhydrides. researchgate.net These reactions allow for the introduction of a wide range of substituents onto the amine nitrogen, providing a straightforward method for modifying the compound's properties.

For example, the acylation of 2-aminopyrimidines has been studied, and it has been shown that both N-monoacylation and N,N-diacylation can occur depending on the reaction conditions. researchgate.net The use of a weak base tends to favor the formation of the mono-acylated product. researchgate.net

Condensation and Cyclization Reactions

The 2-amino group of the pyrimidine ring is a key functional handle for condensation and cyclization reactions, enabling the construction of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating complex scaffolds like pyrido[2,3-d]pyrimidines, which are analogs of purines.

Generally, the synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyrimidine precursors involves the formation of a new pyridine (B92270) ring. This can be achieved by reacting the aminopyrimidine with various three-carbon synthons. jocpr.com Common reagents include α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and their equivalents. jocpr.com

The reaction mechanism typically begins with a nucleophilic attack from the exocyclic amino group onto a carbonyl carbon of the reaction partner. This is often followed by an intramolecular cyclization at the electron-rich C-5 position of the pyrimidine ring and subsequent dehydration or oxidation to yield the final aromatic fused system. jocpr.com For instance, the reaction of 6-aminouracils (analogs of 2-aminopyrimidines) with 1,3-diketones like acetylacetone (B45752) proceeds under acidic conditions to form 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diones. jocpr.com

Another strategy involves the reaction with reagents like ethyl ethoxymethyleneoxaloacetate, which leads to the formation of an enamine intermediate that can be thermally cyclized to form the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net While specific examples with this compound are not documented, its 2-amino group is expected to undergo similar condensation and cyclization reactions to build fused ring systems. The chlorine at the C-5 position would remain as a substituent on the newly formed pyridine ring, available for further functionalization.

Table 1: Illustrative Condensation Reactions of Aminopyrimidine Analogs This table presents data for analogous aminopyrimidine compounds to illustrate typical reaction pathways.

Aminopyrimidine AnalogReactantConditionsProduct TypeReference
6-AminouracilAcetylacetonePhosphoric Acid, HeatPyrido[2,3-d]pyrimidine jocpr.com
6-Amino-1,3-dimethyluracilMalonic Acid DerivativesHeatPyrido[2,3-d]pyrimidine jocpr.com
6-Amino-2-methylthio-3-methyluracilEthyl ethoxymethyleneoxaloacetateHeat, then Dowtherm APyrido[2,3-d]pyrimidine researchgate.net
6-AminouracilIsatin, 1H-Pyrazol-5-amineWater, RefluxSpiro-fused Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-5 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive diversification of the pyrimidine core.

Suzuki-Miyaura Coupling at C-5 Position

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org For this compound, the C-5 chloro substituent serves as the halide partner.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex. libretexts.org This is often the rate-limiting step, and the reactivity of aryl chlorides can be lower than bromides or iodides. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. libretexts.org

While Suzuki reactions on chloropyridines and chloropyrimidines are well-established, specific studies on this compound are scarce. However, research on analogous compounds, such as 5-amino-2-chloropyridine, demonstrates successful coupling with various arylboronic acids. sigmaaldrich.comorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is often crucial for achieving high yields, especially with less reactive chloro-substrates and when the heterocycle contains potentially inhibiting amino groups. organic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-Amino Heterocycles This table presents data for analogous compounds to illustrate the scope and conditions of the Suzuki-Miyaura reaction.

SubstrateBoronic AcidCatalyst/LigandBase/SolventYieldReference
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O82% organic-chemistry.org
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Toluene99% organic-chemistry.org
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃ / H₂O, Acetone95% researchgate.net

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The C-5 chloro group of this compound makes it a suitable substrate for this transformation, which would yield 5-alkynyl-2-(butylamino)pyrimidines.

The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination from the palladium center to afford the coupled product. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired side-reaction of alkyne homocoupling (Glaser coupling). wikipedia.org

Studies on pyrimidine nucleotides have shown that C-5 iodo-derivatives undergo highly efficient and chemoselective Sonogashira coupling with propargylamine, demonstrating the feasibility of this reaction on the pyrimidine core without needing to protect other functional groups. nih.govnih.gov Similar reactivity is expected for this compound, although harsher conditions or more active catalyst systems may be required due to the lower reactivity of the C-Cl bond compared to C-I.

Table 3: Illustrative Sonogashira Coupling Reactions on Halogenated Pyrimidines This table presents data for analogous pyrimidine compounds to demonstrate typical reaction conditions.

SubstrateAlkyneCatalyst SystemBase/SolventYieldReference
5-Iodo-2'-deoxyuridine-5'-O-triphosphatePropargylaminePd(PPh₃)₄ / CuIEt₃N / DMFGood nih.gov
5-Bromopyrimidine (oxidized in situ)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF15% researchgate.net

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction would allow for the substitution of the C-5 chlorine atom of this compound with a wide variety of primary or secondary amines, leading to the synthesis of N-butyl-N⁵-substituted-pyrimidine-2,5-diamines.

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the new amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) being highly effective. wikipedia.orgnih.gov These ligands promote the reductive elimination step and prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles like pyrimidines. nih.gov Studies on related 4-(pyridin-3-yl)pyrimidin-2-amines have demonstrated successful N-arylation using Buchwald-Hartwig conditions, showcasing the utility of this reaction for elaborating aminopyrimidine scaffolds. nih.gov Similarly, the amination of 5-bromo-2-chloropyridine (B1630664) has been shown to proceed with high regioselectivity, targeting the more reactive C-Br bond, but highlighting the applicability of the reaction to halo-aminopyridine systems. researchgate.net

Table 4: Representative Buchwald-Hartwig Amination Reactions on Heterocyclic Halides This table presents data for analogous compounds to illustrate the scope and conditions of the Buchwald-Hartwig amination.

SubstrateAmineCatalyst/LigandBase/SolventYieldReference
4-(Pyridin-3-yl)pyrimidin-2-amine derivativesAryl Bromides (inverse reaction)PdCl₂(PPh₃)₂ / XantphosNaOtBu / Toluene27-82% nih.gov
5-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ / XantphosNaOtBu / Toluene96% (at C-5) researchgate.net
2,4-DichloropyridineAnilinesPd(OAc)₂ / XantphosCs₂CO₃ / DioxaneHigh researchgate.net

Ring-Opening and Rearrangement Pathways

Pyrimidine derivatives are generally stable heterocyclic compounds, but under certain conditions, they can undergo ring-opening or rearrangement reactions. Ring-opening often occurs via hydrolysis, typically requiring harsh conditions like heating with strong acids or bases. umich.edu The presence of electron-donating groups, such as the amino group in this compound, generally increases the stability of the pyrimidine ring. Conversely, strong electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent cleavage. umich.edu

For example, dihydropyrimidines can be opened by the enzyme dihydropyrimidinase or by simple hydrolysis at basic pH, where a hydroxide (B78521) ion attacks the C-4 position, leading to the collapse of the ring. umich.edu While this compound is an aromatic pyrimidine and thus significantly more stable than its di-hydro analog, forceful conditions could potentially lead to decomposition pathways involving ring cleavage.

Intramolecular rearrangements are also possible. The Dimroth rearrangement, which involves the ring-opening of a nuclear N-alkylated iminopyrimidine followed by re-cyclization, is a known pathway for pyrimidines, although it typically requires an N1- or N3-alkylated precursor. Another possibility involves intramolecular cyclization where a side chain attached to the 2-amino group or a substituent at the C-5 position attacks another part of the molecule. For example, alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides can lead to unexpected intramolecular SNAr cyclization rather than simple alkylation. nih.gov Such pathways, while not documented for this compound itself, represent potential reactivity under specific synthetic conditions.

Computational and Theoretical Investigations of N Butyl 5 Chloropyrimidin 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of N-Butyl-5-chloropyrimidin-2-amine. By solving approximations of the Schrödinger equation, these methods model the electronic structure of the molecule, from which a wide range of properties can be derived. DFT, particularly using hybrid functionals like B3LYP, is a commonly employed method for studying organic molecules. irjweb.comscirp.org

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral (torsion) angles.

The flexibility of the n-butyl group introduces multiple possible conformations. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers. This is critical as the biological activity and reactivity of a molecule can be highly dependent on its 3D shape. nih.gov For instance, studies on azapeptides have shown that different DFT functionals can predict different lowest energy conformers, highlighting the importance of the chosen computational method. mdpi.com In a detailed computational study of 4-Amino-2-chloropyrimidine-5-carbonitrile, another substituted pyrimidine (B1678525), both amino and imino tautomers were found to have multiple possible conformers, with the most stable being an amino tautomer. elsevierpure.comelsevierpure.com

Table 1: Selected Calculated Geometric Parameters for a Related Heterocyclic Amine (2-Amino-5-chloropyridine) researchgate.net This table is for illustrative purposes to show the output of geometry optimization calculations.

ParameterAtomsCalculated Value
Bond Length (Å)C4-Cl131.755
C1-N101.367
C2-C31.379
N10-H111.000
Bond Angle (°)C1-C2-C3118.733
N6-C1-N10116.400
C5-C4-Cl13120.769
C4-C5-N6122.869
Dihedral Angle (°)N10-C1-C2-C3-179.999
C1-C2-C3-C40.0001

The electronic structure of a molecule governs its reactivity. Two key concepts derived from computational analysis are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The FMOs include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For example, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green areas represent neutral potential. nih.gov For this compound, the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom would be expected to be regions of negative potential, while the amino group's hydrogen atoms would likely be regions of positive potential.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table illustrates concepts; specific values for this compound are not available.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Propensity to accept electrons.

Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing predicted spectra with experimental data helps in assigning signals and verifying the structure.

IR (Infrared): The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. Normal coordinate analysis is often performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions. elsevierpure.comelsevierpure.com A study on 4-Amino-2-chloropyrimidine-5-carbonitrile used DFT calculations to predict its IR and Raman spectra, finding good agreement with experimental results. elsevierpure.comelsevierpure.com

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can help understand the electronic properties and color of a compound.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, primarily the amino form and the imino form.

Computational chemistry is used to determine the relative stability of these tautomers. By calculating the total energy of the optimized geometry for each tautomer, researchers can predict which form is energetically favored and therefore more abundant at equilibrium. For example, computational studies on isocytosine, a related pyrimidine, showed that the amino tautomer is significantly more stable in aqueous solution than the imino form. researchgate.net Similarly, a detailed analysis of 4-Amino-2-chloropyrimidine-5-carbonitrile concluded that the amino tautomer was the most stable form, with no evidence for the interconversion to the imino form. elsevierpure.comelsevierpure.com These calculations are crucial as different tautomers can have vastly different biological activities and chemical properties.

Reaction Mechanism Elucidation via Computational Methods

Theoretical chemistry is a powerful asset for investigating the detailed pathways of chemical reactions involving this compound. It allows for the study of transient species like transition states that are difficult or impossible to observe experimentally.

When this compound undergoes a chemical reaction, such as a nucleophilic substitution at the C2 or C4 position, it passes through a high-energy state known as the transition state. Computational methods can locate the geometry of this transition state and calculate its energy.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping the potential energy surface, which connects reactants, transition states, and products, chemists can analyze the entire reaction pathway. This analysis provides insights into the reaction's feasibility, kinetics, and stereochemistry. For example, in a substitution reaction, DFT calculations could help determine whether the mechanism is concerted (S_N2-like) or stepwise (involving an intermediate), guiding the optimization of reaction conditions for higher yields and purity.

Free Energy Profiles and Kinetic Parameters

The study of reaction mechanisms and rates is fundamental to understanding the chemical transformations of this compound. Computational chemistry, particularly through the use of quantum mechanics (QM) methods like Density Functional Theory (DFT), allows for the detailed mapping of reaction pathways and the calculation of associated energy changes.

Free energy profiles for reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions of the pyrimidine ring, can be meticulously calculated. These profiles illustrate the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. The height of the energy barrier from the reactant state to the transition state determines the activation energy (ΔG‡), a critical factor in the reaction kinetics.

For instance, in a hypothetical SNAr reaction, DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate in SNAr reactions), and the subsequent departure of the leaving group. The calculated energy barriers for different reaction pathways can predict the regioselectivity of such reactions. For example, computational modeling of the SNAr reaction on 2-MeSO2-4-chloropyrimidine has shown that the energy barrier for substitution at the C-2 position can be significantly lower than at the C-4 position under certain conditions, explaining the observed experimental selectivity. wuxiapptec.com A similar approach could be applied to this compound to predict its reactivity with various nucleophiles.

The table below illustrates a hypothetical free energy profile for a reaction of this compound, showcasing the type of data that can be generated through computational studies.

Table 1: Illustrative Free Energy Profile for a Hypothetical Reaction of this compound

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State 1[TS1]‡+15.2
IntermediateMeisenheimer Complex+5.7
Transition State 2[TS2]‡+12.8
ProductsSubstituted Product + Leaving Group-8.5

This table is for illustrative purposes only and does not represent published experimental or computational data.

Kinetic parameters, such as rate constants, can be estimated from the calculated activation energies using transition state theory. These theoretical predictions are invaluable for designing synthetic routes and optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of molecular energies, molecular dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level.

MD simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding solubility and the local solvent environment around the reactive sites of the molecule. For other pyrimidine derivatives, MD simulations have been employed to study their liquid-crystal phases and the ordering of their flexible tails in different environments. arxiv.org

In materials science applications, the interaction of this compound with surfaces is of interest. MD simulations can model the adsorption and orientation of the molecule on various substrates, such as graphene, silica, or a polymer surface. These simulations can predict the binding energy between the molecule and the surface, as well as the preferred orientation of the molecule upon adsorption. This is critical for applications where the molecule is used as a surface modifier or as a component in a thin film. For example, studies on pyridine (B92270) derivatives have used solid-state NMR and MD simulations to understand their orientation and dynamics within host cavities. nih.gov

The following table provides an example of the types of interaction energies that could be calculated from MD simulations.

Table 2: Illustrative Interaction Energies of this compound with Different Environments from MD Simulations

EnvironmentInteraction Energy (kcal/mol)Key Interacting Groups
Water (Solvent)-12.3Pyrimidine Nitrogens, Amino Group
Graphene (Surface)-25.8Pyrimidine Ring (π-π stacking)
Silica (Surface)-18.5Amino Group (H-bonding with silanols)

This table is for illustrative purposes only and does not represent published experimental or computational data.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity or properties. These models are built on the principle that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

For a class of compounds like substituted pyrimidines, QSRR models can be developed to predict their reactivity in specific chemical transformations. This involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then generated to correlate these descriptors with the experimentally observed reaction rates or yields. chemrxiv.org

Such a model could predict the susceptibility of this compound to a particular reaction based on its calculated descriptors, even before the experiment is performed. This is particularly useful in high-throughput screening and in guiding the synthesis of new derivatives with desired reactivity profiles.

The model can reveal whether the electron-donating nature of the n-butylamino group and the electron-withdrawing and steric effects of the chloro substituent enhance or diminish the reactivity in a given reaction. For example, in SNAr reactions, the electron-withdrawing chloro group would be expected to activate the ring towards nucleophilic attack. DFT calculations on substituted dihydroisoquinolines have shown that the stereoelectronic properties of substituents dictate the reaction pathways. acs.orgacs.org

The following table illustrates how a QSRR model might quantify the effect of different substituents on the rate of a hypothetical reaction.

Table 3: Illustrative QSRR Model for Predicting Reaction Rate Constants of Substituted Pyrimidines

Substituent at C2-aminoSubstituent at C5Calculated Descriptors (Hypothetical)Predicted log(k)
-NH-Butyl-ClDescriptor A: 0.45, Descriptor B: -1.232.1
-NH-Methyl-ClDescriptor A: 0.38, Descriptor B: -1.231.9
-NH-Butyl-HDescriptor A: 0.45, Descriptor B: -0.891.5
-NH-Methyl-HDescriptor A: 0.38, Descriptor B: -0.891.3

This table is for illustrative purposes only and does not represent published experimental or computational data. 'k' represents the reaction rate constant.

Advanced Applications and Material Science Potential of N Butyl 5 Chloropyrimidin 2 Amine Derivatives

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The N-Butyl-5-chloropyrimidin-2-amine scaffold is a highly versatile building block in organic synthesis, primarily due to the distinct reactivity of its chlorine and amino groups. The 2-aminopyrimidine (B69317) system is considered a "privileged" structure, frequently appearing in biologically active compounds and complex natural products. researchgate.net

The reactivity of the molecule can be attributed to two main sites:

The C5-Chloro Group: The chlorine atom on the pyrimidine (B1678525) ring is an excellent leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SNAr). More importantly, it serves as a key handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of aryl, alkyl, and amino substituents to the pyrimidine core.

The C2-Amino Group: The secondary amine provides a site for hydrogen bonding and can be further functionalized if required. Its presence, along with the ring nitrogens, influences the electronic properties of the pyrimidine ring, which is crucial for its interactions with biological targets like protein kinases.

This dual functionality allows chemists to use this compound as a foundational element to construct larger, multi-functionalized molecules with precise control over the final architecture. nih.gov The ability to selectively modify different parts of the molecule makes it an invaluable intermediate in the synthesis of targeted therapies and novel organic materials. researchgate.net

Reactive Site Reaction Type Potential Outcome
C5-Chloro Group Nucleophilic Aromatic Substitution (SNAr)Substitution with amines, thiols, alkoxides.
Palladium-Catalyzed Coupling (e.g., Suzuki)Formation of C-C bonds with aryl/vinyl groups.
Buchwald-Hartwig AminationFormation of C-N bonds with various amines.
C2-Amino Group Hydrogen BondingDirecting intermolecular interactions and crystal packing. nih.gov
N-Alkylation / N-AcylationIntroduction of further substituents.

Applications in Ligand Design for Catalysis

The inherent structural features of pyrimidine derivatives, namely the presence of multiple nitrogen atoms, make them excellent candidates for ligand design in both metal-based and metal-free catalysis.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms within the pyrimidine ring of this compound derivatives can act as effective coordination sites for metal centers. By modifying the pyrimidine core, it is possible to design ligands that systematically tune the properties of a resulting MOF. The butyl group can influence the framework's hydrophobicity and pore environment, while the C5 position offers a site for introducing other functional groups to alter catalytic activity or guest selectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyrimidine nucleus, with its Lewis basic nitrogen atoms, can function as a hydrogen bond acceptor, a key interaction in many catalytic cycles. By strategically placing chiral substituents on the this compound framework, it is possible to envision its use as a scaffold for asymmetric catalysts. Furthermore, the structure can mimic biological purine (B94841) systems, suggesting potential applications in enzyme mimicry, where the molecule could create a microenvironment that stabilizes transition states in a manner similar to an enzyme's active site.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.gov this compound and its derivatives are well-suited for this field due to their capacity for forming specific and directional hydrogen bonds.

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.comresearchgate.net The this compound molecule contains both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two ring nitrogens).

This functionality allows for the formation of predictable supramolecular synthons. For instance, in related aminopyrimidine structures, intermolecular N—H⋯N hydrogen bonds have been shown to link molecules into distinct dimers, often featuring the robust R²₂(8) ring motif. nih.gov These dimers can then stack to build up the crystal lattice. nih.gov

Furthermore, these hydrogen bonding capabilities can be exploited in co-crystallization strategies. By combining a pyrimidine derivative with a suitable co-former, such as boric acid, it is possible to generate novel multi-component crystals held together by strong O–H⋯N and N–H⋯O interactions. mdpi.comresearchgate.net This approach can be used to create materials with specific functionalities, including non-linear optical (NLO) properties, by guiding the molecules to assemble into non-centrosymmetric space groups. mdpi.comresearchgate.net

Interaction Participating Groups Supramolecular Motif Reference
N—H⋯NAmino group (donor) and Pyrimidine ring nitrogen (acceptor)Dimer formation (e.g., R²₂(8) graph set) nih.gov
O–H⋯NCo-former (e.g., Boric Acid) and Pyrimidine ring nitrogenCo-crystal assembly mdpi.comresearchgate.net
N–H⋯OAmino group and Co-former with oxygenCo-crystal assembly mdpi.comresearchgate.net

The principles of self-assembly can be harnessed to create functional materials, particularly in the field of organic electronics. Research on related systems has shown that incorporating n-butyl amine groups can significantly influence the properties of light-emitting materials. nih.gov In perovskite light-emitting diodes (PeLEDs), for example, n-butyl amine has been found to terminate the surface of crystal grains, which can reduce non-radiative recombination and enhance the efficiency of light emission. nih.gov

Derivatives of this compound offer a promising platform for designing novel organic light-emitting materials. The rigid pyrimidine core provides a π-conjugated system capable of luminescence, while the n-butyl chain can improve solubility and control film morphology during device fabrication. The C5-chloro position offers a convenient site for synthetic modification to fine-tune the molecule's electronic energy levels (HOMO/LUMO) and, consequently, the color and efficiency of the emitted light.

Potential in Advanced Materials

The strategic combination of an electron-deficient pyrimidine ring with various functional groups allows for the fine-tuning of material properties, making derivatives of this compound promising candidates for a range of advanced material applications. Research in this area is focused on harnessing their unique molecular structure to develop materials with enhanced performance for electronic, optical, and specialized polymer-based technologies.

Optoelectronic Properties

Derivatives of this compound are of significant interest in the field of optoelectronics, primarily due to the inherent electron-accepting nature of the pyrimidine ring. This property is crucial for the design of materials used in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The introduction of different substituents allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the material's emission color, efficiency, and charge transport capabilities.

Recent studies on pyrimidine-based emitters have demonstrated their potential in achieving high-performance OLEDs. For instance, pyrimidine derivatives have been utilized as the core of thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. While specific data on this compound derivatives in this context is not extensively published, the principles from related pyrimidine structures are applicable. The butyl group can enhance solubility and film-forming properties, while the chloro group can modulate the electronic properties and promote intersystem crossing, a key process in TADF.

Research on similar pyrimidine-based molecules has yielded promising results for optoelectronic applications. For example, pyrimidine derivatives have been incorporated into organic semiconductors, fluorescent emitters, and host materials for OLEDs. spiedigitallibrary.org The electron-deficient character of the pyrimidine ring is advantageous for electron transport materials in these devices. spiedigitallibrary.org

Below is a table summarizing the optoelectronic properties of illustrative pyrimidine derivatives, showcasing the potential performance metrics that could be targeted with this compound-based materials.

Derivative ClassApplicationKey Performance MetricObserved Value
Pyrimidine-based TADF EmittersGreen OLEDExternal Quantum Efficiency (EQE)~25% scispace.com
Pyrimidine-containing Phosphorescent EmittersSky-Blue OLEDEmission Peak476 nm spiedigitallibrary.org
Pyrimidine-based Fluorescent DyesFluorescent ProbesFluorescence Quantum YieldUp to 0.8 rsc.org

Polymers and Non-Clinical Polymers

The incorporation of this compound derivatives into polymer chains offers a pathway to develop advanced materials with novel functionalities. The pyrimidine moiety can be introduced as a pendant group or as part of the polymer backbone, imparting specific optical, thermal, and electronic properties to the resulting polymer.

The synthesis of polymers containing pyrimidine bases has been explored for applications such as chemically amplified resists in photolithography. scispace.com In these systems, the pyrimidine's reactivity and solubility characteristics are crucial. The N-butyl group in this compound would likely enhance the solubility of such polymers in organic solvents, facilitating their processing. The chlorine atom provides a reactive site for further functionalization or for tuning the polymer's properties.

In the realm of non-clinical polymers, derivatives of this compound could be used to create materials for specialized coatings, membranes, or as components in sensors. The ability of the pyrimidine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create self-assembling materials and supramolecular polymers with ordered structures. These interactions are fundamental in designing materials with specific mechanical or responsive properties. For instance, polymers containing pyrimidine units have been investigated for their thermal stability. scispace.com

While direct polymerization studies of this compound are not widely reported, research on the polymerization of other aminopyrimidines provides a basis for their potential. acs.org Functional polymers for biomedical applications often utilize building blocks that can be tailored, a role that this compound derivatives could fulfill in non-clinical contexts. sigmaaldrich.com

The table below outlines potential properties and applications of polymers derived from or incorporating this compound, based on findings from related pyrimidine-containing polymers.

Polymer TypePotential ApplicationKey Property
Poly(vinylpyrimidine) derivativePhotoresistAcid-catalyzed tautomerization scispace.com
Pyrimidine-containing PolyethersAdvanced CoatingsThermal Stability (stable up to 350°C) scispace.com
Functionalized Poly-tetrahydropyrimidineSpecialized MaterialsControlled Surface Properties rsc.org

Q & A

Q. What are the established synthetic routes for N-butyl-5-chloropyrimidin-2-amine, and how can researchers optimize yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Start with 5-chloropyrimidin-2-amine (core structure) .
  • Step 2 : Introduce the butyl group via alkylation using 1-bromobutane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and reaction time. Response surface methodology can identify optimal conditions (e.g., 70°C, DMF, 18 hours for ~75% yield) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F (if fluorinated analogs exist) to confirm substitution patterns and purity .
  • X-ray Crystallography : Resolve crystal structure to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and chloro groups) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :
  • Polymorphism Analysis : If NMR or XRD data conflicts with literature, screen for polymorphs using solvent recrystallization (e.g., ethanol vs. hexane) and compare unit cell parameters .
  • Reaction Byproducts : Use LC-MS to identify side products (e.g., di-alkylated species). Adjust stoichiometry (1:1.2 molar ratio of amine to alkylating agent) to minimize over-substitution .

Q. What computational methods aid in predicting the reactivity and binding properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for further functionalization .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
  • SHELX Refinement : Refine XRD data with SHELXL to model hydrogen bonding and torsional angles accurately .

Q. What strategies are recommended for assessing the environmental impact or toxicity of this compound?

  • Methodological Answer :
  • In Silico Tools : Predict ecotoxicity using ECOSAR or TEST to estimate LC₅₀ values for aquatic organisms .
  • In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screens (e.g., MTT assay on mammalian cell lines) .

Q. How can this compound be applied in interdisciplinary research (e.g., medicinal chemistry or materials science)?

  • Methodological Answer :
  • Drug Development : Explore its role as a kinase inhibitor by modifying the butyl chain to enhance lipophilicity and blood-brain barrier penetration .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via the amine group for catalytic or sensing applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.